Cipargamin - 1193314-23-6

Cipargamin

Catalog Number: EVT-264934
CAS Number: 1193314-23-6
Molecular Formula: C19H14Cl2FN3O
Molecular Weight: 390.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cipargamin is a synthetic spiroindolone analog, classified as a PfATP4 inhibitor, with potent antimalarial activity. [, , , ] It is being investigated for its potential as a new treatment for malaria caused by Plasmodium species, particularly Plasmodium falciparum. [, , , ] Its development stemmed from the urgent need for new antimalarial drugs due to the emergence and spread of resistance against existing treatments like artemisinin-based combination therapies. [, , , ]

Future Directions
  • Clinical Development: Further clinical trials are needed to confirm the efficacy and safety of Cipargamin in various patient populations, including children and pregnant women. [, , ]
  • Resistance Monitoring: Surveillance for the emergence of Cipargamin resistance, particularly mutations in PfATP4, is crucial for guiding its deployment and long-term efficacy. [, , ]
  • Combination Therapy: Combining Cipargamin with other antimalarials with different mechanisms of action could enhance its efficacy, delay resistance development, and potentially achieve radical cure. [, , , , ]
  • Structure-Activity Relationship Studies: Optimizing the chemical structure of Cipargamin could lead to analogs with improved potency, pharmacokinetic properties, and safety profiles. []
  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying Cipargamin's interaction with PfATP4 could guide the development of more potent and specific inhibitors. [, , , ]

(+)-SJ733

  • Compound Description: (+)-SJ733 is a dihydroisoquinolone compound with antimalarial activity. It inhibits Plasmodium falciparum growth by targeting PfATP4, similar to cipargamin.

PA92

KAE678

  • Compound Description: KAE678 is a spiroindolone compound, structurally similar to cipargamin.
  • Relevance:

GNF-Pf4492

  • Compound Description: GNF-Pf4492 is an aminopyrazole compound identified as a potent PfATP4 inhibitor.
  • Relevance: This highlights the importance of monitoring for resistance mutations in the development of PfATP4 inhibitors.

M23

  • Compound Description: M23 is the major circulating metabolite of cipargamin in humans. While M23 possesses some antimalarial activity, it is less potent than cipargamin.
  • Relevance: Understanding the metabolism and disposition of cipargamin and its metabolites is crucial for optimizing treatment regimens.

M16

  • Compound Description: M16 is a minor metabolite of cipargamin, formed through the further hydroxylation of the M23 metabolite.
  • Relevance:
Synthesis Analysis

The synthesis of cipargamin involves several intricate steps that utilize asymmetric catalysis and regioselective reactions. A notable method includes the direct catalytic asymmetric alkynylation of functionalized terminal alkynes to form key intermediates. This approach is followed by region-selective indole alkylation, which enhances yield and selectivity .

  1. Starting Materials: Functionalized terminal alkynes and indole derivatives.
  2. Key Reactions:
    • Asymmetric alkynylation to introduce the alkyne moiety.
    • Indole alkylation for constructing the spiroindolone framework.
  3. Final Steps: Purification and characterization through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure .
Molecular Structure Analysis

Cipargamin features a complex molecular structure that can be represented as follows:

  • Molecular Formula: C₁₈H₁₅N₃O₂S
  • Molecular Weight: 337.4 g/mol
  • Structural Characteristics:
    • Contains a spirocyclic core that contributes to its unique pharmacological properties.
    • The presence of nitrogen and sulfur atoms plays a critical role in its interaction with biological targets.

The three-dimensional conformation of cipargamin allows it to effectively bind to the PfATP4 protein, inhibiting its function and leading to antimalarial activity .

Chemical Reactions Analysis

Cipargamin participates in various chemical reactions, primarily focused on its interaction with biological targets. The primary reaction mechanism involves the inhibition of the PfATP4 enzyme, which regulates sodium ion transport across the parasite's membrane. This inhibition leads to dysregulation of sodium homeostasis, ultimately resulting in cell death .

Additionally, cipargamin's metabolic pathways have been studied, revealing several metabolites formed during its breakdown in biological systems. These metabolites can also exhibit pharmacological activity or contribute to resistance mechanisms in malaria parasites .

Mechanism of Action

The mechanism by which cipargamin exerts its antimalarial effects is centered on its role as an inhibitor of the PfATP4 protein. This protein functions as a sodium-potassium ATPase that maintains ion balance within the parasite. By inhibiting this enzyme, cipargamin disrupts sodium ion homeostasis, leading to:

  • Increased intracellular sodium levels.
  • Disruption of cellular processes dependent on ionic balance.
  • Induction of cell death via osmotic lysis or metabolic failure.

Studies have shown that cipargamin acts rapidly compared to traditional treatments like artemisinin, making it a promising candidate for malaria therapy .

Physical and Chemical Properties Analysis

Cipargamin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is typically assessed during formulation development.

These properties are crucial for determining the compound's formulation for effective delivery in clinical settings .

Applications

Cipargamin's primary application lies in its potential use as an antimalarial drug. Its rapid action against Plasmodium falciparum makes it suitable for treating acute malaria cases and potentially reducing transmission rates. Additionally, ongoing research is exploring its efficacy against other strains of malaria and related parasites.

Moreover, cipargamin serves as a valuable tool in scientific studies aimed at understanding resistance mechanisms in malaria parasites. It provides insights into how Plasmodium adapts to therapeutic pressures, thus informing future drug development strategies .

Properties

CAS Number

1193314-23-6

Product Name

Cipargamin

IUPAC Name

(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one

Molecular Formula

C19H14Cl2FN3O

Molecular Weight

390.2 g/mol

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1

InChI Key

CKLPLPZSUQEDRT-WPCRTTGESA-N

SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NITD609, NITD 609, NITD-609, KAE609, KAE 609, KAE-609, GNF-609; GNF 609; GNF609; Cipargamin.

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Isomeric SMILES

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.